n-Octylphosphorylcholine

Catalog No.
S573793
CAS No.
53255-89-3
M.F
C13H30NO4P
M. Wt
295.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Octylphosphorylcholine

CAS Number

53255-89-3

Product Name

n-Octylphosphorylcholine

IUPAC Name

octyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C13H30NO4P

Molecular Weight

295.36 g/mol

InChI

InChI=1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3

InChI Key

MDNHUELOANFCGT-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Synonyms

n-octylphosphorylcholine, NOPPC

Canonical SMILES

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Drug Delivery and Targeting:

  • Drug carriers: Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), n-OPC can be used to create liposomes and micelles, which are microscopic spheres used to encapsulate and deliver drugs within the body. These carriers can improve drug solubility, stability, and targeting to specific tissues or cells. Source: National Institutes of Health: )
  • Surface modification: n-OPC can be conjugated to the surface of nanoparticles or other drug delivery systems, making them more biocompatible and reducing their interaction with the immune system. This can improve the overall efficacy and safety of the drug delivery system. Source: ScienceDirect:

Cell Biology and Membrane Research:

  • Membrane model systems: n-OPC, due to its structural similarity to phosphatidylcholine (a major component of cell membranes), can be used to create artificial membranes for studying various cellular processes, such as membrane protein function and drug-membrane interactions. Source: Royal Society of Chemistry:
  • Cell-surface engineering: n-OPC can be used to modify the surface of cells, allowing researchers to study the impact of specific molecules on cell behavior and function. Additionally, n-OPC modification can be used to create "stealthy" cells that evade detection by the immune system, which is valuable in cell transplantation research. Source: National Center for Biotechnology Information: )

Materials Science and Nanomedicine:

  • Biocompatible coatings: n-OPC can be used to coat surfaces of various materials, such as implants and biosensors, making them more biocompatible and reducing the risk of rejection or inflammatory response. Source: American Chemical Society:
  • Nanoparticle stabilization: n-OPC can be used as a stabilizing agent for nanoparticles, preventing them from aggregation and improving their overall stability in biological environments. This is crucial for the development of various nanomedicine applications. Source: Wiley Online Library:

n-Octylphosphorylcholine is a phosphocholine derivative characterized by the presence of an octyl chain. This compound is notable for its amphiphilic properties, which arise from the hydrophobic octyl group and the hydrophilic phosphorylcholine moiety. The structure allows it to interact effectively with biological membranes, making it a subject of interest in various biochemical and pharmaceutical applications.

The mechanism of action of OPC depends on the specific application. Here are two key mechanisms:

  • Drug Delivery: OPC can form micelles that encapsulate drugs. These micelles can then deliver the drugs to specific targets in the body by interacting with cell membranes []. The hydrophilic head group facilitates interaction with the water surrounding the cells, while the hydrophobic tail allows for penetration into the cell membrane.
  • Biocompatibility: The zwitterionic nature of OPC makes it biocompatible, meaning it is well-tolerated by biological systems. The phosphorylcholine head group mimics the head group of natural phospholipids found in cell membranes, reducing the immune response and potential toxicity [].
, primarily involving its phosphorylcholine group. Notably, it can undergo hydrolysis to release choline and phosphoric acid. Additionally, it can engage in reactions with nucleotides, such as:

  • Cytidine triphosphate + n-Octylphosphorylcholine → Pyrophosphate + Citicoline
    This reaction illustrates its potential role in metabolic pathways involving phospholipid synthesis .

The biological activity of n-Octylphosphorylcholine is closely related to its interaction with cell membranes. It exhibits properties that can modulate membrane fluidity and permeability, making it useful in drug delivery systems. Furthermore, its phosphorylcholine group can facilitate interactions with proteins involved in cellular signaling and immune responses, enhancing its therapeutic potential.

Various methods have been developed for synthesizing n-Octylphosphorylcholine. Common approaches include:

  • Direct Alkylation: This involves reacting phosphorylcholine with octyl halides under basic conditions.
  • Phosphorylation of Octanol: Octanol can be phosphorylated using phosphorus oxychloride or phosphorus pentoxide to yield n-Octylphosphorylcholine.
  • Esterification Reactions: The reaction of octanol with phosphoryl chloride followed by hydrolysis can also produce this compound.

Each method has its advantages and limitations regarding yield and purity .

n-Octylphosphorylcholine has several applications across different fields:

  • Drug Delivery: Its amphiphilic nature allows for the formulation of liposomes and micelles, enhancing the solubility and bioavailability of hydrophobic drugs.
  • Biotechnology: It is used in cell culture media to improve cell attachment and growth.
  • Surface Modification: n-Octylphosphorylcholine can modify surfaces to create biocompatible coatings that resist protein adsorption.

Studies on the interactions of n-Octylphosphorylcholine with various biomolecules have revealed its capacity to influence protein conformation and activity. For example, it can enhance the binding affinity of certain antibodies to their antigens via its phosphorylcholine group, which mimics natural ligands in biological systems .

Several compounds share structural similarities with n-Octylphosphorylcholine, each with unique properties:

Compound NameStructure TypeUnique Features
PhosphocholineSimple phospholipidBasic unit of phospholipids; lacks hydrophobic tail
2-MethacryloyloxyethylPhospholipid derivativeUsed in polymerization; enhances biocompatibility
PhosphatidylcholineGlycerophospholipidMajor component of cell membranes; complex structure
CholineQuaternary ammonium compoundEssential nutrient; involved in neurotransmission

n-Octylphosphorylcholine stands out due to its specific octyl chain, which enhances its hydrophobic interactions compared to simpler phosphocholines or phosphatidylcholine .

XLogP3

2.4

Other CAS

53255-89-3

Dates

Modify: 2024-04-14

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